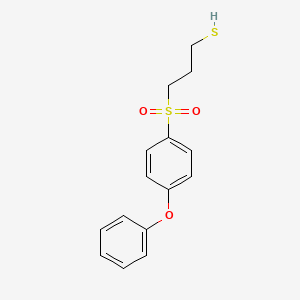
3-(4-Methoxy-benzenesulfonyl)-cyclohexanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxy-benzenesulfonyl)-cyclohexanethiol is an organic compound characterized by the presence of a methoxy group attached to a benzene ring, which is further connected to a sulfonyl group and a cyclohexanethiol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-benzenesulfonyl)-cyclohexanethiol typically involves the following steps:
Formation of 4-Methoxybenzenesulfonyl Chloride: This intermediate can be synthesized by reacting 4-methoxybenzenesulfonic acid with phosphorus pentachloride or phosphorus oxychloride.
Cyclohexanethiol Addition: The 4-methoxybenzenesulfonyl chloride is then reacted with cyclohexanethiol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-benzenesulfonyl)-cyclohexanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or disulfides.
Substitution: The methoxy group on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfonic acids or disulfides.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-Methoxy-benzenesulfonyl)-cyclohexanethiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-benzenesulfonyl)-cyclohexanethiol involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenesulfonyl Chloride: Shares the sulfonyl and methoxy groups but lacks the cyclohexanethiol moiety.
1-Benzyl-3-(4-Methoxy-benzenesulfonyl)-6-Oxo-Hexahydro-Pyrimidine-4-Carboxylic Acid Hydroxyamide: Contains a similar sulfonyl group but has a different core structure.
Uniqueness
3-(4-Methoxy-benzenesulfonyl)-cyclohexanethiol is unique due to the presence of both the cyclohexanethiol and methoxybenzenesulfonyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H18O3S2 |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)sulfonylcyclohexane-1-thiol |
InChI |
InChI=1S/C13H18O3S2/c1-16-10-5-7-12(8-6-10)18(14,15)13-4-2-3-11(17)9-13/h5-8,11,13,17H,2-4,9H2,1H3 |
InChI Key |
CTONTIQKTODDRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCCC(C2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


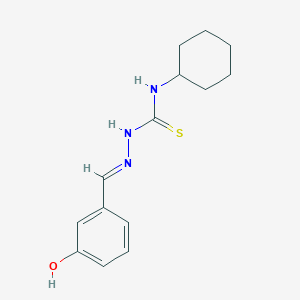
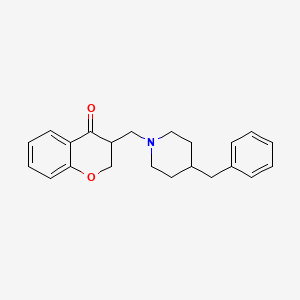
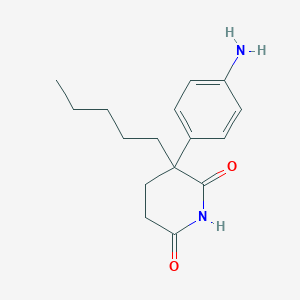





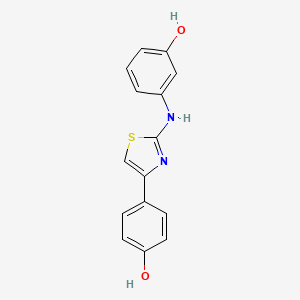

![3-[(4-Methoxyphenyl)methoxy]-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B10842458.png)


